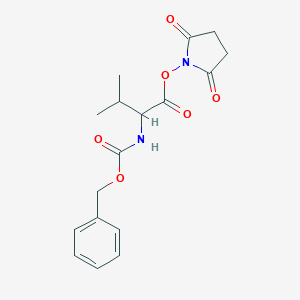

Z-Val-OSu

Description

Z-Val-OSu (N-Benzyloxycarbonyl-L-valine succinimide ester) is a protected amino acid derivative widely used in peptide synthesis as an activated ester. Its CAS number is 3496-11-5 . The compound features a benzyloxycarbonyl (Z) protecting group on the amino terminus and a succinimide ester (OSu) on the carboxyl group, enhancing its reactivity in coupling reactions. This compound facilitates efficient peptide bond formation without requiring additional activating agents, making it a staple in solid-phase and solution-phase peptide synthesis protocols.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c1-11(2)15(16(22)25-19-13(20)8-9-14(19)21)18-17(23)24-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAOBGXYLNLLJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3496-11-5 | |

| Record name | N-Benzyloxycarbonyl-L-valine N-hydroxysuccinimide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003496115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC322480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Val-OSu is synthesized from L-Valine through a series of chemical reactions. The process typically involves the protection of the amino group of L-Valine with a benzyloxycarbonyl (Z) group, followed by the activation of the carboxyl group with N-hydroxysuccinimide (OSu). The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with strict control over reaction parameters such as temperature, pH, and solvent composition. The final product is typically obtained as a white to off-white powder, which is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Z-Val-OSu undergoes several types of chemical reactions, including:

Substitution Reactions: The succinimidyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Hydrolysis: In the presence of water, this compound can hydrolyze to form N-Benzyloxycarbonyl-L-valine and N-hydroxysuccinimide.

Coupling Reactions: It is commonly used in peptide coupling reactions to link amino acids together.

Common Reagents and Conditions:

Nucleophiles: Amines are the most common nucleophiles used in reactions with this compound.

Solvents: Organic solvents like dichloromethane and dimethylformamide are frequently used.

Catalysts: Catalysts such as N,N’-diisopropylcarbodiimide (DIC) are often employed to enhance reaction efficiency.

Major Products: The major products formed from reactions involving this compound are typically peptides or modified amino acids, depending on the specific nucleophile used .

Scientific Research Applications

Z-Val-OSu has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and proteins, serving as a key reagent in solid-phase peptide synthesis.

Biology: this compound is employed in the modification of proteins for various biological studies, including enzyme activity assays and protein-protein interaction studies.

Medicine: In drug development, this compound is used to create peptide-based therapeutics and diagnostic agents.

Mechanism of Action

The mechanism of action of Z-Val-OSu involves the activation of the carboxyl group of valine, making it more reactive towards nucleophiles. The succinimidyl ester group facilitates the formation of stable amide bonds with amines, which is crucial in peptide synthesis. The molecular targets and pathways involved include the formation of peptide bonds and the modification of protein structures .

Comparison with Similar Compounds

Data Table: Comparative Analysis

| Compound | CAS Number | Molecular Weight (g/mol) | Price (USD/g) | Reactivity | Key Applications |

|---|---|---|---|---|---|

| This compound | 3496-11-5 | ~352.3 (estimated)* | 5.20 (5g) | High | Peptide synthesis, mild conditions |

| Z-Val-OH | 1149-26-4 | 251.3 | 0.56 | Low | Intermediate for derivatization |

| Z-D-Val-OH | 1685-33-2 | 251.3 | 3.00 | Low | D-peptide synthesis |

| Z-Val-OEt | - | 279.3 | 2.56 | Moderate | Esterification reactions |

| Z-Val-ONP | 10512-93-3 | - | - | Very High | Fast couplings, unstable |

| Z-Ser(tBu)-OSu | 1676-75-1 | 295.3 | 8.00 | High | Serine-containing peptides |

*Estimated based on Z-Val-OH (251.3 g/mol) + succinimide moiety (~101 g/mol).

Biological Activity

Z-Val-OSu, or N-alpha-Benzyloxycarbonyl-L-valine succinimidyl ester, is a derivative of the amino acid L-valine, primarily utilized in peptide synthesis. It serves as a crucial building block in solid-phase peptide synthesis (SPPS), where its protective and reactive groups facilitate the formation of peptide bonds. While this compound itself does not exhibit direct biological activity, it plays a significant role in various biochemical applications and studies.

This compound's mechanism centers around its reactive succinimidyl ester group, which activates the carboxyl group of valine, enhancing its reactivity towards nucleophiles. This property is essential for forming stable amide bonds with amines during peptide synthesis. The benzyloxycarbonyl (Z) group protects the amino group from premature reactions, ensuring specificity during synthesis.

Applications in Biological Research

- Peptide Synthesis : this compound is widely used as a reagent in SPPS, allowing for the construction of peptides that can mimic natural substrates or inhibitors. This capability is crucial for studying protein interactions and enzyme mechanisms.

- Enzyme Activity Assays : The compound aids in evaluating enzyme functions by providing modified peptides that can act as substrates or inhibitors, thus facilitating the exploration of biochemical pathways.

- Protein-Protein Interaction Studies : By allowing the synthesis of specific peptide sequences, this compound contributes to understanding how proteins interact within various biological systems.

- Therapeutic Development : In drug development, this compound is utilized to create peptide-based therapeutics and diagnostic agents, highlighting its relevance in medicinal chemistry.

Influence on Biological Pathways

Although this compound does not directly impact biological processes, its parent amino acid, valine, is known to play roles in protein synthesis and energy production in muscle cells. This indirect influence may be significant in studies focusing on branched-chain amino acids and their effects on metabolic pathways.

Case Study 1: Peptide Therapeutics Development

A study demonstrated the use of this compound in synthesizing a peptide that acts as an inhibitor for a specific enzyme involved in cancer progression. The synthesized peptide showed promising results in vitro, indicating potential therapeutic applications.

Case Study 2: Protein Interaction Analysis

Research involving this compound highlighted its role in creating peptides that were used to probe protein-protein interactions within signaling pathways related to inflammation. The findings emphasized how tailored peptides could elucidate complex biological mechanisms.

Table 1: Summary of Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Used as a building block for constructing peptides | Essential for creating specific sequences |

| Enzyme Activity Assays | Modified peptides serve as substrates or inhibitors | Facilitated understanding of enzyme mechanisms |

| Protein-Protein Interactions | Enables synthesis of peptides to study interactions | Revealed insights into signaling pathways |

| Therapeutic Development | Utilized in creating peptide-based drugs and diagnostics | Showed potential for treating specific diseases |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.